molecular formula C27H19ClN2O6 B14917455 2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B14917455
M. Wt: 502.9 g/mol
InChI Key: JAEGOGFUSJQQSR-UHFFFAOYSA-N
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Description

2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves several stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cholinesterases and other enzymes involved in neurodegenerative diseases .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate stands out due to its unique combination of functional groups. Similar compounds include 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate and other derivatives with chloro and nitro groups.

Properties

Molecular Formula

C27H19ClN2O6

Molecular Weight

502.9 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

InChI

InChI=1S/C27H19ClN2O6/c28-17-10-13-25(23(14-17)30(33)34)36-18-11-8-16(9-12-18)24(31)15-35-27(32)26-19-4-1-2-6-21(19)29-22-7-3-5-20(22)26/h1-2,4,6,8-14H,3,5,7,15H2

InChI Key

JAEGOGFUSJQQSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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